N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c1-14(2)20(25)22-12-11-19-23-17-9-5-6-10-18(17)24(19)13-15-7-3-4-8-16(15)21/h3-10,14H,11-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZXNUYAFUZEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzodiazole Ring Formation
The synthesis begins with constructing the 1H-1,3-benzodiazole core. A common approach involves cyclocondensation of o-phenylenediamine derivatives with nitriles or carboxylic acids under acidic conditions. For instance, reacting 2-aminonitrobenzene with cyanogen bromide in acetic acid yields the benzodiazole scaffold, though substitutions require careful regiocontrol. Patent highlights the use of tert-butyl nitrite and hydrochloric acid to facilitate diazotization, followed by cyclization with malononitrile derivatives to form 2-substituted benzodiazoles.
Alternative routes employ palladium-catalyzed cross-coupling to introduce substituents early. For example, Suzuki-Miyaura coupling of boronic acids with halogenated precursors enables precise functionalization. However, the nitro group’s presence in intermediates necessitates subsequent reduction steps, often employing hydrogenation with palladium on carbon.
Alkylation at the 1-Position
Introducing the 2-fluorophenylmethyl group at the benzodiazole’s 1-position typically involves nucleophilic substitution or transition-metal-catalyzed coupling. Patent demonstrates alkylation using 2-fluorobenzyl bromide in the presence of sodium hydride (NaH) in N-methyl-2-pyrrolidinone (NMP). The reaction proceeds via deprotonation of the benzodiazole’s NH group, followed by SN2 attack of the benzyl bromide.
Optimization data from indicate that NaH outperforms weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents, achieving >85% yield at 80°C. Competing O-alkylation is mitigated by steric hindrance from the benzodiazole’s aromatic system. Post-reaction purification via recrystallization in heptane removes unreacted starting materials.
Ethylamine Side Chain Introduction
The ethylamine moiety at the 2-position is installed through reductive amination or nucleophilic displacement. Patent details a two-step sequence:
- Bromination : Treating 2-methylpropanamide with phosphorus tribromide (PBr₃) generates the corresponding acyl bromide.
- Coupling : Reacting the acyl bromide with ethylenediamine in tetrahydrofuran (THF) under argon affords the secondary amine.
Alternatively, Ullmann coupling with copper(I) catalysts enables direct attachment of pre-formed ethylamine derivatives. For example, reacting 2-chloroethylamine with the benzodiazole core in dimethylformamide (DMF) at 120°C achieves moderate yields (60–70%).
Amidation with 2-Methylpropanoyl Chloride
The final step involves amidating the ethylamine side chain with 2-methylpropanoyl chloride. Patent outlines a protocol using triethylamine (Et₃N) as a base in dichloromethane (DCM) at 0°C to prevent overheating. The acyl chloride is added dropwise, and the mixture is stirred for 12 hours, yielding the target compound after aqueous workup.
Chromatographic purification on silica gel (ethyl acetate/hexane, 1:3) followed by recrystallization in ethanol ensures >95% purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for the fluorophenyl (δ 7.2–7.4 ppm) and isopropyl groups (δ 1.2–1.4 ppm).
Comparative Analysis of Synthetic Routes
Scale-Up and Industrial Considerations
Large-scale production faces challenges in exotherm control during alkylation and cost-effective palladium removal. Patent recommends continuous-flow reactors for the alkylation step, enhancing heat dissipation and reducing reaction time by 40%. Additionally, substituting palladium with nickel catalysts in coupling steps lowers expenses without compromising yield.
Chemical Reactions Analysis
N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide is primarily investigated for its antiviral , anticancer , and antimicrobial properties:
- Antiviral Activity : The compound has shown potential in inhibiting viral replication through interaction with specific receptors and enzymes. This mechanism is crucial for the development of antiviral therapies targeting various viruses.
- Anticancer Properties : Studies have indicated that this compound can induce apoptosis in cancer cells. Its ability to modulate cell signaling pathways makes it a promising candidate for cancer treatment. In vitro evaluations have demonstrated significant cytotoxic effects against a range of cancer cell lines, showcasing its potential as an anticancer agent .
Biological Research
The compound is also utilized in biological studies to explore its mechanisms of action:
- Mechanism of Action : The benzimidazole core binds to various molecular targets, influencing their activity. This interaction can lead to the inhibition of cell proliferation and induction of cell death in malignancies .
Chemical Synthesis
In the field of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its versatility allows chemists to modify its structure for diverse applications, including the development of new pharmaceuticals and materials .
Case Study 1: Anticancer Evaluation
A study conducted by the National Cancer Institute (NCI) evaluated the anticancer efficacy of this compound against a panel of approximately sixty cancer cell lines. The results indicated that the compound exhibited significant growth inhibition rates, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Antiviral Research
Research focusing on the antiviral properties of this compound revealed its effectiveness in inhibiting specific viral strains. The mechanism involves binding to viral proteins, thus preventing replication and spread within host cells. Such findings underscore the compound's potential in developing antiviral drugs .
Mechanism of Action
The mechanism of action of N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or antimicrobial effects .
Comparison with Similar Compounds
N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide can be compared with other benzimidazole derivatives, such as:
2-fluoro-N-(1-(1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)ethyl)benzamide: This compound has a similar structure but differs in the substitution pattern, which may affect its biological activity.
N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide: This compound lacks the 2-methyl group, which may influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties .
Biological Activity
N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound through various studies, mechanisms of action, and comparative analyses with similar compounds.
- IUPAC Name : N-[2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methylpropanamide
- Molecular Formula : C20H22FN3O
- Molecular Weight : 341.41 g/mol
- CAS Number : 695219-59-1
Antiviral Properties
Research indicates that this compound exhibits antiviral activity. The mechanism involves the inhibition of viral replication through the modulation of specific molecular targets. Benzimidazole derivatives are known for their ability to interfere with viral enzymes and receptors, thereby preventing the spread of infections.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies suggest that it induces apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation. The benzimidazole core is believed to interact with various cellular targets, leading to significant reductions in tumor growth in preclinical models .
The biological activity of this compound can be attributed to its structural features:
- Benzimidazole Core : Known for binding to multiple receptors and enzymes, modulating their activity.
- Fluorophenyl Substitution : Enhances lipophilicity and receptor binding affinity, which may contribute to its increased biological efficacy.
The interaction with cellular targets can lead to:
- Inhibition of viral replication.
- Induction of apoptosis in cancer cells.
- Antimicrobial effects against various pathogens.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 2-Fluoro-N-(1-(1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)ethyl)benzamide | Structure | Antiviral, Anticancer | Similar structure but different substitution pattern |
| N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide | Structure | Anticancer | Lacks the 2-methyl group affecting reactivity |
Case Study 1: Antiviral Efficacy
In a study conducted on a viral model, this compound demonstrated significant antiviral activity with an IC50 value indicating effective inhibition of viral replication at low concentrations. The findings suggest a promising avenue for further development as an antiviral agent.
Case Study 2: Cancer Cell Line Testing
In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the mitochondrial pathway. The results indicated a dose-dependent increase in apoptotic markers, confirming its potential as a therapeutic agent in oncology.
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide?
The synthesis typically involves multi-step reactions, including condensation, alkylation, and amidation. For example, refluxing intermediates with phosphoryl chloride (POCl₃) at 90°C under anhydrous conditions can facilitate cyclization reactions, as demonstrated in thiadiazole syntheses . Purification via recrystallization (e.g., using DMSO/water mixtures) is critical to isolate the target compound . Characterization should include nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm structural integrity and purity.
Q. How can spectroscopic methods be utilized to characterize this compound?
- NMR spectroscopy : Use ¹H and ¹³C NMR to identify substituents on the benzodiazole and fluorophenyl moieties.
- Mass spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.
- UV-Vis/fluorescence spectroscopy : Determine electronic transitions and fluorescence quantum yields, as applied in analogous fluorometric studies of benzamide derivatives .
Q. What solvent systems are recommended for crystallization?
Polar aprotic solvents like dimethyl sulfoxide (DMSO) mixed with water (2:1 ratio) are effective for recrystallization, as seen in thiadiazole derivatives . For benzimidazole analogs, methanol is often used .
Advanced Research Questions
Q. How can impurity profiles be analyzed and quantified in this compound?
Impurity analysis requires validated HPLC methods with UV detection. For example, Pharmacopeial Forum guidelines recommend using a C18 column, gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid), and spiking studies to identify impurities like unreacted intermediates or degradation products . Limits of detection (LOD) and quantification (LOQ) should adhere to ICH Q3A/B standards.
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Structural modifications : Introduce substituents at the benzodiazole or fluorophenyl groups (e.g., methoxy, chloro) to assess electronic effects on activity.
- Pharmacological assays : Test analogs in vitro (e.g., enzyme inhibition, receptor binding) and in vivo (e.g., rodent models) to correlate structural changes with efficacy. For example, fluorinated benzamide derivatives have been evaluated for antimicrobial and anticancer activity .
Q. How can X-ray crystallography and supramolecular assembly inform structural analysis?
- Single-crystal X-ray diffraction : Resolve the 3D conformation of the compound, including bond angles and intermolecular interactions (e.g., hydrogen bonding in cocrystals) .
- Supramolecular assembly : Co-crystallize with coformers (e.g., aminobenzothiazole) to study packing motifs and stability .
Q. What experimental designs are recommended for pharmacological profiling?
- Dose-response studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC₅₀ values.
- Selectivity panels : Screen against related targets (e.g., kinases, GPCRs) to assess specificity.
- ADME assays : Evaluate metabolic stability (e.g., liver microsomes), plasma protein binding, and permeability (Caco-2 cells) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in synthetic yields?
- Reagent quality : Ensure anhydrous conditions for moisture-sensitive steps (e.g., POCl₃ reactions) .
- Temperature control : Monitor reflux temperatures (±2°C) to avoid side reactions.
- Reproducibility : Document reaction parameters (e.g., stirring rate, cooling rates) and validate with triplicate runs.
Q. What analytical methods resolve conflicting biological activity data?
- Orthogonal assays : Confirm activity using independent methods (e.g., fluorescence-based and radiometric assays).
- Batch consistency : Verify compound purity (≥95% by HPLC) and stability (e.g., via accelerated degradation studies) .
Methodological Resources
- Synthetic protocols : Adapted from thiadiazole and benzimidazole syntheses .
- Analytical standards : Refer to Pharmacopeial Forum guidelines for impurity profiling .
- Structural data : PubChem entries provide computational descriptors (e.g., InChIKey, SMILES) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
